1-Phenyl-2-vinylquinazolin-4(1H)-one
Description
1-Phenyl-2-vinylquinazolin-4(1H)-one is a quinazolinone derivative characterized by a phenyl group at the 1-position and a vinyl substituent at the 2-position of the bicyclic quinazolin-4(1H)-one scaffold. Quinazolinones are heterocyclic compounds with broad applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
2-ethenyl-1-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-2-15-17-16(19)13-10-6-7-11-14(13)18(15)12-8-4-3-5-9-12/h2-11H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGGICFQPTVLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=O)C2=CC=CC=C2N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2-vinylquinazolin-4(1H)-one can be synthesized through various synthetic routes. One common method involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. For example, the reaction of 2-aminobenzophenone with acetic anhydride in the presence of a base such as sodium acetate can yield the desired quinazolinone product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-vinylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinazolinones.
Scientific Research Applications
1-Phenyl-2-vinylquinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.
Biology: Researchers investigate its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-vinylquinazolin-4(1H)-one depends on its specific biological activity. For example, if the compound exhibits anticancer properties, it may interact with molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The exact pathways and targets can vary based on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Note: Data for this compound are inferred from analogs.
Reactivity and Stability
- The vinyl group in this compound may increase susceptibility to electrophilic addition or polymerization compared to saturated analogs (e.g., cyclohexyl or benzyl derivatives) .
- Steric hindrance from bulky substituents (e.g., benzyl in ) reduces reactivity but improves metabolic stability in drug candidates.
Biological Activity
1-Phenyl-2-vinylquinazolin-4(1H)-one, a synthetic compound with the molecular formula C16H14N2O, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The structure of this compound is characterized by a quinazolinone core with a phenyl and vinyl substituent. Its chemical properties allow it to interact with various biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O |
| Molecular Weight | 254.29 g/mol |
| CAS Number | 75065-16-6 |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. Specifically, it affects the expression levels of Bcl-2 family proteins, which are crucial regulators of apoptosis .
Case Study:
In vitro studies on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In experimental models, it was found to inhibit pro-inflammatory cytokines, suggesting that it may be beneficial in treating inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as a ligand for various receptors, influencing signaling pathways associated with cell survival and proliferation.
Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
